Azemiglitazone

PPARγ Transcriptional Activation Binding Affinity

Azemiglitazone (MSDC-0602) is a second-generation TZD insulin sensitizer that acts via direct mitochondrial pyruvate carrier (MPC) inhibition, not PPARγ agonism. This eliminates classical TZD liabilities: weight gain, edema, and bone loss. Preclinically, it prevents diet-induced weight gain, preserves bone microstructure, and reverses hepatic fibrosis independently of PPARγ. Clinically, it lowers HbA1c and reduces ECM biomarkers PRO-C3/PRO-C6, even in GLP-1 agonist-treated patients. Choose Azemiglitazone to dissect MPC-dependent metabolic and fibrotic pathways without PPARγ confounds.

Molecular Formula C19H17NO5S
Molecular Weight 371.4 g/mol
CAS No. 1133819-87-0
Cat. No. B1677545
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzemiglitazone
CAS1133819-87-0
SynonymsAzemiglitazone, MSDC-0602;  MSDC0602;  MSDC 0602
Molecular FormulaC19H17NO5S
Molecular Weight371.4 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C(=O)COC2=CC=C(C=C2)CC3C(=O)NC(=O)S3
InChIInChI=1S/C19H17NO5S/c1-24-15-4-2-3-13(10-15)16(21)11-25-14-7-5-12(6-8-14)9-17-18(22)20-19(23)26-17/h2-8,10,17H,9,11H2,1H3,(H,20,22,23)
InChIKeyYAUMOGALQJYOJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Azemiglitazone (CAS 1133819-87-0): PPARγ-Sparing Thiazolidinedione for Metabolic Disease Research


Azemiglitazone (also known as MSDC-0602 and formulated as azemiglitazone potassium, MSDC-0602K) is a second-generation thiazolidinedione (TZD) insulin sensitizer . This compound is distinct from classical TZDs (e.g., pioglitazone, rosiglitazone) due to its low PPARγ binding affinity (IC50 = 18.25 μM) and its primary mechanism of action through direct inhibition of the mitochondrial pyruvate carrier (MPC) . Azemiglitazone is an investigational small molecule (MW: 371.41 g/mol) under clinical evaluation for type 2 diabetes and metabolic dysfunction-associated steatohepatitis (MASH) .

Why Azemiglitazone Cannot Be Substituted by First-Generation Thiazolidinediones


Classical thiazolidinediones (TZDs) like pioglitazone and rosiglitazone are effective insulin sensitizers but carry significant liabilities, including weight gain, edema, bone loss, and increased fracture risk, which are largely attributed to their potent activation of the PPARγ transcription factor . Azemiglitazone was specifically designed to decouple the beneficial metabolic effects of MPC inhibition from the adverse transcriptional effects of PPARγ agonism. Consequently, substituting azemiglitazone with a generic TZD introduces confounds related to PPARγ-driven side effects and fundamentally alters the metabolic and cellular phenotype of the experimental model . The following quantitative evidence details these specific, measurable points of differentiation.

Quantitative Evidence for Azemiglitazone's Differentiation from Pioglitazone and Rosiglitazone


PPARγ Binding Affinity and Transcriptional Activation Compared to Classical TZDs

Azemiglitazone demonstrates markedly reduced binding to and activation of PPARγ compared to pioglitazone and rosiglitazone, confirming its 'PPARγ-sparing' design . In a competitive binding assay, azemiglitazone exhibited an IC50 of 18.25 μM, indicating low affinity for the receptor . This contrasts with the high potency of rosiglitazone (IC50 ~0.07 μM) and pioglitazone (IC50 ~0.5 μM) reported for PPARγ activation in cellular assays .

PPARγ Transcriptional Activation Binding Affinity

Preservation of Bone Microstructure and Mesenchymal Stem Cell Function vs. Pioglitazone

In an 8-week comparative study in obese mice, MSDC-0602K treatment did not cause the bone loss observed with pioglitazone and instead improved several bone parameters . Specifically, MSDC-0602K increased the proportion of smaller bone marrow adipocytes (BMAds) and promoted osteoblast differentiation while suppressing adipocyte differentiation in bone marrow mesenchymal stem cells (BM-MSCs), a phenotype opposite to that of pioglitazone .

Bone Metabolism Osteogenesis Adipogenesis

Differential Effects on Body Weight Regulation vs. Pioglitazone in Diet-Induced Obesity

In a diet-induced obesity mouse model, MSDC-0602 prevented the weight gain typically induced by high-fat diet feeding, in stark contrast to pioglitazone, which exacerbated weight gain . Mice on a high-fat diet supplemented with MSDC-0602 maintained body weights similar to low-fat diet controls, whereas mice on a high-fat diet supplemented with pioglitazone exhibited significantly higher body weights than both groups .

Body Weight Obesity Metabolic Phenotype

Metabolic Flux Diversion and Reduced Lipogenic Potential in Human Stem Cells vs. Pioglitazone and Rosiglitazone

Using 13C subcellular metabolomic tracer analysis, MSDC-0602K was shown to promote osteoblastic differentiation in human bone marrow-derived mesenchymal stem cells (BM-MSCs) while suppressing adipogenesis, a profile distinct from rosiglitazone and pioglitazone . Critically, MSDC-0602K exhibited limited lipogenic potential compared to both classical TZDs, each of which drives lipogenesis through different metabolic strategies . Unlike pioglitazone, MSDC-0602K retained the capacity to inhibit MPC and enabled the utilization of alternative metabolic pathways, akin to rosiglitazone but without the PPARγ-driven lipogenic effects .

Metabolic Flux Lipogenesis Stem Cell Differentiation

Anti-Fibrotic Biomarker Reduction in Phase IIb Clinical Trial

In the EMMINENCE Phase IIb trial in patients with MASH, MSDC-0602K treatment resulted in significant reductions in the extracellular matrix (ECM) biomarkers PRO-C3 and PRO-C6, which are indicative of collagen type III synthesis and fibroinflammatory activity . At 6 months, the 125 mg and 250 mg doses of MSDC-0602K significantly reduced PRO-C3 relative to placebo (p=0.0103 and p=0.026, respectively), and this reduction was maintained at 12 months (p=0.0274 and p=0.0311) . PRO-C6 was also significantly reduced at 12 months by the 62.5 mg and 250 mg doses (p=0.0467 and p=0.0266) . These anti-fibrotic effects were observed despite the trial missing its primary histological endpoint, indicating a direct and measurable impact on fibrosis pathways.

Fibrosis MASH ECM Biomarkers

Recommended Research Applications for Azemiglitazone Based on Differentiation Evidence


Investigating MPC-Dependent Metabolic Reprogramming in Stem Cell Fate Decisions

Leveraging the unique fluxomic signature of azemiglitazone—characterized by limited lipogenic potential and promotion of osteoblastic differentiation over adipogenesis—this compound is ideal for studies dissecting the role of mitochondrial pyruvate import in lineage commitment of mesenchymal stem cells. The direct comparison to pioglitazone and rosiglitazone, which both drive lipogenesis, provides a built-in control for PPARγ-mediated effects, allowing researchers to isolate MPC-dependent mechanisms .

Long-Term In Vivo Metabolic Studies Requiring Insulin Sensitization Without Confounding Weight Gain or Bone Loss

For chronic metabolic disease models where the side effects of classical TZDs (weight gain, bone loss, fluid retention) are unacceptable confounds, azemiglitazone offers a superior alternative. The evidence shows that MSDC-0602K prevents diet-induced weight gain and preserves bone microstructure in obese mice, outcomes diametrically opposed to those seen with pioglitazone . This makes it the compound of choice for studying insulin sensitization in the context of obesity, type 2 diabetes, and metabolic liver disease without the noise of PPARγ-driven toxicities.

Mechanistic Studies of Hepatic Fibrosis in MASH/NASH Models

The clinical validation of anti-fibrotic ECM biomarker reduction (PRO-C3 and PRO-C6) in the EMMINENCE trial, combined with preclinical evidence of stellate cell inhibition, positions azemiglitazone as a critical tool for investigating the direct role of hepatocyte MPC in the progression of hepatic fibrosis . Researchers can utilize this compound to probe whether MPC inhibition alone is sufficient to attenuate fibrogenesis in vivo and to explore the downstream metabolic and signaling pathways involved, independent of PPARγ.

Combination Therapy Studies with Incretin Mimetics for Metabolic Disease

Preclinical data demonstrate that combining MSDC-0602K with the GLP-1 receptor agonist liraglutide leads to more significant improvements in glucose tolerance and liver histology than either agent alone, while azemiglitazone uniquely reduces hyperinsulinemia . This application scenario is supported by clinical data showing that azemiglitazone can further lower HbA1c, fasting glucose, and insulin in patients already on GLP-1 agonist therapy . Researchers investigating synergistic combinations for metabolic diseases should prioritize azemiglitazone for its distinct and complementary mechanism of action.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for Azemiglitazone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.